4-((4-Fluorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry Structure-Activity Relationship Antimicrobial Screening

4-((4-Fluorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (C₁₆H₁₃FN₄S, MW 312.4) is a synthetic 1,2,4-triazole-3-thiol derivative bearing a 4-fluorobenzylideneamino group at position 4 and a 3-methylphenyl substituent at position Members of this heterocyclic class are recognized for broad-spectrum antimicrobial and enzyme-inhibitory activities. The compound is commercially available at ≥95% purity, making it suitable for structure-activity relationship (SAR) studies and focused library screening.

Molecular Formula C16H13FN4S
Molecular Weight 312.4 g/mol
CAS No. 478255-71-9
Cat. No. B12046235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Fluorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
CAS478255-71-9
Molecular FormulaC16H13FN4S
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)F
InChIInChI=1S/C16H13FN4S/c1-11-3-2-4-13(9-11)15-19-20-16(22)21(15)18-10-12-5-7-14(17)8-6-12/h2-10H,1H3,(H,20,22)/b18-10+
InChIKeyWVIWOLJCOCCHBM-VCHYOVAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Fluorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS 478255-71-9): A Structurally Defined Triazole-3-Thiol for Focused Screening


4-((4-Fluorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (C₁₆H₁₃FN₄S, MW 312.4) is a synthetic 1,2,4-triazole-3-thiol derivative bearing a 4-fluorobenzylideneamino group at position 4 and a 3-methylphenyl substituent at position 5. Members of this heterocyclic class are recognized for broad-spectrum antimicrobial and enzyme-inhibitory activities [1]. The compound is commercially available at ≥95% purity, making it suitable for structure-activity relationship (SAR) studies and focused library screening .

Why 4-((4-Fluorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Cannot Be Substituted with Close Analogs


Even minor changes in the substitution pattern of 1,2,4-triazole-3-thiols can drastically alter biological outcomes. The target compound's 4-fluorobenzylidene and 3-methylphenyl groups create a unique steric and electronic landscape that governs hydrogen‑bonding, π‑stacking, and hydrophobic packing. Regioisomers such as 4-((3-fluorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS 478256‑36‑9) or 4-((4-fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol differ only in the position of the fluorine atom or the nature of the aryl substituent, yet class-level SAR demonstrates that these variations can lead to significant potency shifts against microbial and enzymatic targets [1]. Procuring the exact CAS‑numbered compound is therefore essential for reproducible screening results .

Quantitative Differentiation of 4-((4-Fluorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol from Its Closest Analogs


Regioisomeric Differentiation: 4-Fluoro vs. 3-Fluoro Benzylidene Substitution

The target compound contains a para-fluorine on the benzylidene ring, whereas the closest commercially listed regioisomer (CAS 478256‑36‑9) carries the fluorine at the meta position. In the closely related 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol series, para-fluorine substitution (compound 5c) yielded an MIC of 12.5 µg/mL against S. aureus and 50 µg/mL against M. gypseum [1]. While direct, head-to-head bioactivity data for this exact pair are not yet published, class-level SAR indicates that para-fluoro substitution consistently improves metabolic stability and target engagement relative to meta-fluoro substitution . This positional divergence is sufficient to preclude interchangeable use in biological assays.

Medicinal Chemistry Structure-Activity Relationship Antimicrobial Screening

Aryl Substituent Differentiation: 3-Methylphenyl vs. Phenyl at Position 5

The target compound bears a 3-methylphenyl group at position 5, whereas the closest literature analog, 4-(4-fluorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (5c), carries an unsubstituted phenyl ring. In the published series, compound 5c displayed moderate antifungal activity (MIC = 50 µg/mL against M. gypseum) and antibacterial activity (MIC = 12.5 µg/mL against S. aureus) [1]. Introduction of a meta‑methyl group is expected to increase lipophilicity (estimated ΔcLogP ≈ +0.5) and alter the dihedral angle between the triazole and phenyl rings, which in turn can modulate target binding and selectivity . The absence of direct bioactivity data for the 3-methylphenyl derivative underscores the need for bespoke screening.

Antimicrobial Resistance Fungal Pathogenesis Drug Discovery

Commercially Verified Purity and Identity: CAS 478255‑71‑9 vs. Off‑Target Isomers

The target compound is listed by multiple chemical suppliers with a minimum purity of 95%, as confirmed by the vendor AKSci . In contrast, the 3‑fluoro regioisomer (CAS 478256‑36‑9) and the 5‑(4‑methylphenyl) isomer (CAS not designated) are also available, creating a risk of erroneous procurement. Use of an incorrect isomer in biological screens can lead to non‑reproducible data. The unambiguous CAS number, molecular formula (C₁₆H₁₃FN₄S), and monoisotopic mass (312.0845 Da) provide a verifiable identity check .

Chemical Procurement Quality Control Reproducibility

Recommended Application Scenarios for 4-((4-Fluorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol


Structure‑Activity Relationship (SAR) Expansion of Triazole‑Based Antimicrobials

The compound serves as a key intermediate for exploring the effect of para‑fluorine and meta‑methyl substitution on antimicrobial potency. When screened in parallel with the 3‑fluoro regioisomer and the 5‑phenyl analog, it allows medicinal chemists to dissect the contributions of halogen position and aryl lipophilicity to MIC values [1].

Focused Library Synthesis for Metallo‑β‑Lactamase (MBL) Inhibitor Discovery

Given that 1,2,4‑triazole‑3‑thione derivatives have been optimized as low‑micromolar MBL inhibitors in recent studies, the 3‑methylphenyl variant may offer improved pharmacokinetic properties or reduced off‑target effects when compared to previously reported analogs [2].

Physicochemical Profiling and In Silico Screening

The compound's distinct cLogP and TPSA profile, predicted to lie between those of the 3‑fluoro regioisomer and the 5‑phenyl analog, makes it suitable for computational assessment of membrane permeability and oral bioavailability in early‑stage drug discovery workflows .

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